molecular formula C9H5Br2NO B598046 3,7-Dibromo-4-hydroxyquinoline CAS No. 1203579-53-6

3,7-Dibromo-4-hydroxyquinoline

Cat. No. B598046
CAS RN: 1203579-53-6
M. Wt: 302.953
InChI Key: FCRKTWYWSKVPGU-UHFFFAOYSA-N
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Description

3,7-Dibromo-4-hydroxyquinoline is a halogenated heterocycle . Its empirical formula is C9H5Br2NO and it has a molecular weight of 302.95 .


Molecular Structure Analysis

The molecular structure of 3,7-Dibromo-4-hydroxyquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The molecule has bromine substituents at the 3 and 7 positions and a hydroxy group at the 4 position .


Physical And Chemical Properties Analysis

3,7-Dibromo-4-hydroxyquinoline is a solid compound . Its empirical formula is C9H5Br2NO and it has a molecular weight of 302.95 .

Scientific Research Applications

Core Template in Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This makes 3,7-Dibromo-4-hydroxyquinoline a potential candidate for drug design.

Anticancer Applications

Quinoline derivatives have shown promising results in anticancer research. For instance, the compound 5,7-dibromo-8-hydroxyquinoline has shown significant anticancer activity against the HeLa, HT29, and C6 cell lines .

Antioxidant Applications

Quinoline motifs have been found to exhibit antioxidant properties . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in the development of antioxidant drugs.

Anti-Inflammatory Applications

Quinoline derivatives have also been found to exhibit anti-inflammatory properties . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in the development of anti-inflammatory drugs.

Antimalarial Applications

Quinoline and its derivatives have been used in the development of antimalarial drugs . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in the development of antimalarial drugs.

Anti-SARS-CoV-2 Applications

Quinoline derivatives have shown promising results in the fight against SARS-CoV-2 . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in the development of drugs to combat SARS-CoV-2.

Antituberculosis Applications

Quinoline derivatives have been found to exhibit antituberculosis properties . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in the development of antituberculosis drugs.

Industrial Chemistry Applications

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . This suggests that 3,7-Dibromo-4-hydroxyquinoline could potentially be used in various industrial chemistry applications.

Safety and Hazards

3,7-Dibromo-4-hydroxyquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It is considered hazardous and precautions should be taken when handling it .

properties

IUPAC Name

3,7-dibromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRKTWYWSKVPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671085
Record name 3,7-Dibromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dibromo-4-hydroxyquinoline

CAS RN

1203579-53-6
Record name 3,7-Dibromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1203579-53-6
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